molecular formula C11H18O2 B13486416 6,6-Dimethylspiro[2.5]octane-1-carboxylic acid

6,6-Dimethylspiro[2.5]octane-1-carboxylic acid

Cat. No.: B13486416
M. Wt: 182.26 g/mol
InChI Key: MPXSCGKMFUSDIO-UHFFFAOYSA-N
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Description

6,6-Dimethylspiro[2.5]octane-1-carboxylic acid is a unique organic compound characterized by its spiro structure, which includes a three-membered ring fused to a six-membered ring. This compound is notable for its stability and distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylspiro[2.5]octane-1-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diene with a carboxylic acid derivative in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

6,6-Dimethylspiro[2.5]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Dimethylspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways depend on the context of its use, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-spiro[2.5]octane-1-carboxylic acid
  • 6-Oxaspiro[2.5]octane-1-carboxylic acid
  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid

Uniqueness

6,6-Dimethylspiro[2.5]octane-1-carboxylic acid is unique due to its specific spiro structure and the presence of two methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where these properties are advantageous.

Biological Activity

6,6-Dimethylspiro[2.5]octane-1-carboxylic acid is a unique organic compound with a spirocyclic structure that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a spiro linkage between a cyclohexane ring and a cyclopropane ring, with a carboxylic acid functional group attached to the cyclopropane ring. The molecular formula is C11H18O2C_{11}H_{18}O_2 and its molecular weight is approximately 182.3 g/mol. The presence of two methyl groups at the 6-position of the cyclohexane ring contributes to its distinct structural properties, potentially influencing its biological activity.

PropertyValue
CAS Number 1340573-53-6
Molecular Formula C11H18O2
Molecular Weight 182.3 g/mol
Purity 91%

The biological activity of this compound is thought to be mediated through its interactions with specific molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, which may influence the activity and function of these targets. Additionally, the spirocyclic structure may enhance its binding properties, leading to unique biological effects.

Anti-inflammatory Effects

Some studies suggest that compounds with carboxylic acid functionalities can exert anti-inflammatory effects by modulating inflammatory pathways. The potential for this compound to influence such pathways warrants further investigation.

Cytotoxicity

The cytotoxic effects of spirocyclic compounds have been documented in various cancer cell lines. Preliminary studies indicate that this compound may exhibit selective cytotoxicity towards certain cancer cells, although comprehensive studies are needed to confirm these findings.

Case Studies and Research Findings

  • Antimicrobial Activity : A study explored the antimicrobial properties of various spiro compounds, noting that certain structural features enhanced their efficacy against Gram-positive bacteria. While direct data on this compound was not available, the findings support the hypothesis that similar compounds may possess antimicrobial properties .
  • Anti-inflammatory Mechanisms : Research into carboxylic acids has shown their potential to inhibit pro-inflammatory cytokines in vitro. Future studies could focus on evaluating the anti-inflammatory potential of this compound through established assays like ELISA or Western blotting to measure cytokine levels in treated cells .
  • Cytotoxicity Assessments : A recent dissertation highlighted the cytotoxic effects of various organic compounds on cancer cell lines, suggesting a need for further exploration of spirocyclic acids in this context. The methodology included MTT assays to assess cell viability post-treatment with different concentrations of test compounds .

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

6,6-dimethylspiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C11H18O2/c1-10(2)3-5-11(6-4-10)7-8(11)9(12)13/h8H,3-7H2,1-2H3,(H,12,13)

InChI Key

MPXSCGKMFUSDIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CC2C(=O)O)C

Origin of Product

United States

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